A Technical Guide to the Physicochemical Properties of Fmoc-Nα-methyl-4-chloro-D-phenylalanine
A Technical Guide to the Physicochemical Properties of Fmoc-Nα-methyl-4-chloro-D-phenylalanine
Introduction: A Unique Building Block in Peptide Chemistry
Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a synthetically modified amino acid of significant interest in the fields of peptide chemistry and drug development. Its unique trifecta of structural modifications—the fluorenylmethyloxycarbonyl (Fmoc) protecting group, N-alpha-methylation, and a chloro-substitution on the phenyl ring—confers a distinct set of physicochemical properties that are highly advantageous for the synthesis of advanced peptide therapeutics. This guide provides an in-depth analysis of these properties, offering both field-proven insights and a theoretical framework for researchers and drug development professionals.
The incorporation of unnatural amino acids like this one can introduce crucial new features into peptides, such as increased stability against enzymatic degradation and improved receptor binding affinity[1]. The N-methylation of the peptide backbone is a key strategy to enhance the bioavailability and in vivo half-life of peptide drugs[2][3]. Concurrently, the introduction of halogen atoms, such as chlorine, into the amino acid side-chain is a powerful method for modulating the physicochemical and structural properties of polypeptides[4][5].
Core Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C25H22ClNO4 | Calculated based on the addition of a methyl group (CH2) to Fmoc-4-chloro-D-phenylalanine. |
| Molecular Weight | 435.9 g/mol | Calculated from the molecular formula. This is a critical parameter for mass spectrometry and stoichiometric calculations in synthesis. |
| Appearance | White to off-white powder or crystalline solid | This is the typical appearance for Fmoc-protected amino acids[6]. |
| Melting Point (°C) | 125 - 145 (Estimated) | This is an estimation. N-methylation tends to lower the melting point compared to the non-methylated analog. For instance, Fmoc-N-methyl-L-phenylalanine has a melting point of 132-136°C, while Fmoc-L-phenylalanine's is higher. The presence of the chloro group in Fmoc-4-chloro-D-phenylalanine gives it a melting range of 173-206°C. The N-methylation would likely lower this range. |
| Solubility | Highly soluble in DMF, NMP, and DMSO. Limited solubility in less polar solvents like DCM and THF. Practically insoluble in water. | The large, hydrophobic Fmoc group dictates solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS)[7][8]. While N-methylation can sometimes improve water solubility in specific contexts by disrupting hydrogen bonding, for a molecule this large and hydrophobic, significant aqueous solubility is not expected[2][9]. Solubility in DMF, NMP, and DMSO is a critical requirement for efficient peptide coupling reactions[8][10]. |
| Optical Rotation | Expected to be dextrorotatory ([α]D > 0) in DMF | As a D-amino acid derivative, it is expected to rotate plane-polarized light to the right. The exact value would require experimental determination. |
The Scientific Rationale Behind the Modifications
The specific combination of N-methylation and 4-chloro substitution is not arbitrary; each modification is chosen to impart specific, desirable characteristics to the resulting peptide.
The Impact of Nα-Methylation
N-methylation of the amide bond introduces a steric hindrance that provides significant resistance to proteolytic degradation by enzymes like peptidases[2]. This directly translates to a longer in vivo half-life, a critical parameter for therapeutic efficacy. Furthermore, the methyl group restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor[2].
Caption: N-methylation sterically hinders enzymatic cleavage.
The Role of the 4-Chloro Substituent
The introduction of a chlorine atom at the para position of the phenyl ring has profound effects on the electronic properties of the side chain[1]. The electron-withdrawing nature of chlorine can influence pKa values and alter non-covalent interactions, such as pi-pi stacking and cation-pi interactions, which are often crucial for receptor binding. Halogenation can also enhance the hydrophobicity of the side chain, potentially improving cell permeability and interaction with hydrophobic targets[4][5].
Experimental Protocols for Physicochemical Characterization
To validate the estimated properties and ensure the quality of a synthesized batch of Fmoc-Nα-methyl-4-chloro-D-phenylalanine, a series of standard analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of synthetic amino acid derivatives.
Methodology:
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Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes is a good starting point.
-
Detection: UV detection at 254 nm and 280 nm to monitor the Fmoc group and the phenyl ring.
-
Analysis: Purity is determined by integrating the area of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the compound.
Methodology:
-
Ionization: Electrospray ionization (ESI) is typically used for these types of molecules.
-
Analysis Mode: Both positive and negative ion modes should be checked. In positive mode, the [M+H]+ ion would be expected at m/z 436.9. In negative mode, the [M-H]- ion would be expected at m/z 434.9.
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High-Resolution MS (HRMS): For unambiguous formula confirmation, HRMS should be used to obtain a mass measurement with high accuracy (e.g., within 5 ppm). The unique isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will be a key diagnostic feature[11].
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for confirming the detailed chemical structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃[12].
-
¹H NMR: Key expected signals include:
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A singlet for the N-methyl group.
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Multiplets in the aromatic region for the Fmoc and 4-chlorophenyl groups.
-
Signals for the α- and β-protons of the amino acid backbone.
-
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms and their chemical environments.
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2D NMR: Techniques like COSY and HSQC can be used to definitively assign all proton and carbon signals.
Caption: Standard workflow for the analytical characterization.
Conclusion
Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a highly valuable, albeit specialized, building block for peptide synthesis. Its physicochemical properties, largely driven by the bulky Fmoc group, N-methylation, and para-chloro substitution, make it an ideal candidate for creating peptides with enhanced stability, conformational rigidity, and potentially altered receptor interactions. While direct experimental data is sparse, a solid understanding of fundamental peptide chemistry principles allows for reliable estimation of its properties and the development of robust analytical protocols for its characterization. The continued exploration of such uniquely modified amino acids will undoubtedly pave the way for the next generation of peptide-based therapeutics.
References
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Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-D-Phe(4-Cl)-OH [142994-19-2]. Retrieved from [Link]
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ResearchGate. (n.d.). An Improved Synthesis of Fmoc- N -methyl-α-amino Acids | Request PDF. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). ¹H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
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Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH? Retrieved from [Link]
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Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
- Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5399-5406.
- Di Gioia, M. L., et al. (2008). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed.
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Royal Society of Chemistry. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Retrieved from [Link]
- Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5539-5544.
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Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-Phe(4-Me)-OH [199006-54-7]. Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-D-phenylalanine, N-FMOC protected. Retrieved from [Link]
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